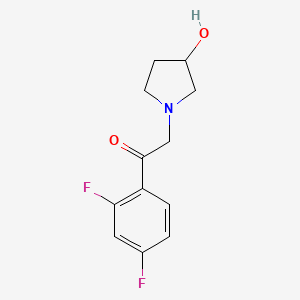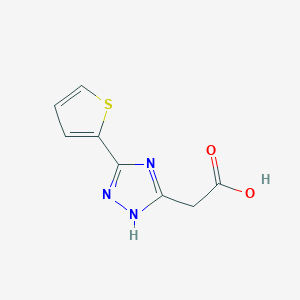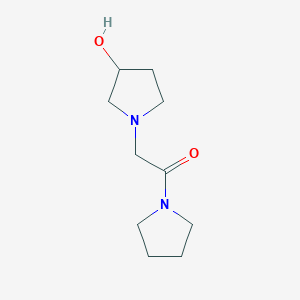
1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as DFHP, is a novel compound that has been studied extensively for its potential applications in the field of medical and scientific research. DFHP is a small molecule, containing a phenyl group and a hydroxypyrrolidine moiety, which can be used as a substrate for various synthetic reactions. DFHP has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Antibacterial Agents
1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one has been explored in the context of antibacterial agents. Efficient asymmetric syntheses of enantiomers of this compound, a member of the quinolonecarboxylic acid class, show significant activity against both aerobic and anaerobic bacteria. The S-(+) enantiomer demonstrates better in vivo activity in a Pseudomonas aeruginosa mouse protection model, indicating its potential in clinical applications (Rosen et al., 1988).
Antimicrobial Syntheses
The synthesis of optically active isomers of this compound has shown promising results in antimicrobial applications. One isomer, the 7-[(3S)-hydroxypyrrolidin-1-yl] derivative, was found to be approximately four times more potent in vitro than its counterpart, and twice as active as the racemate. This highlights the compound's potential in developing potent PCA-anti-bacterial agents (Uno et al., 1987).
Process Development in Antifungal Agents
In the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, 1-(2,4-difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one plays a crucial role. The compound's relative stereochemistry is key in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, impacting the overall efficacy and production of the antifungal agent (Butters et al., 2001).
Electrooptic Film Fabrication
This compound has also been investigated in the context of electrooptic film fabrication. The study of chromophores derived from this compound highlights its importance in developing advanced materials with specific optical and electrooptic responses, underscoring its versatility in material science applications (Facchetti et al., 2006).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)5-8)12(17)7-15-4-3-9(16)6-15/h1-2,5,9,16H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVNZZKXKUYRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)


![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)
![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
amine](/img/structure/B1468475.png)
![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)


![methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468481.png)
![methyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468483.png)